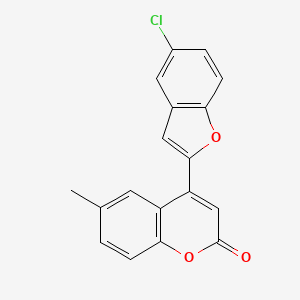

2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-6-methyl-

Description

The compound 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-6-methyl- (hereafter referred to as the "target compound") belongs to the benzopyran-2-one (coumarin) family. Its structure comprises a benzopyran-2-one core substituted with a 5-chloro-2-benzofuranyl group at position 4 and a methyl group at position 6.

Key structural features:

- Methyl group at position 6: Increases lipophilicity compared to unsubstituted coumarins.

Properties

IUPAC Name |

4-(5-chloro-1-benzofuran-2-yl)-6-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClO3/c1-10-2-4-16-13(6-10)14(9-18(20)22-16)17-8-11-7-12(19)3-5-15(11)21-17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSZEGYNWJAMGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C=CC(=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148439 | |

| Record name | 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108154-43-4 | |

| Record name | 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108154434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-6-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Moiety: The initial step involves the synthesis of the benzofuran moiety. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Chlorination: The benzofuran moiety is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Coupling with Benzopyran: The chlorinated benzofuran is then coupled with a benzopyran derivative under conditions that promote nucleophilic substitution, such as the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-6-methyl-: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom in the benzofuran moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.

Substitution: Potassium carbonate, nucleophiles such as amines or thiols, solvent such as dimethylformamide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

Organic Synthesis

This compound serves as a building block in organic synthesis. Its unique structure allows for various chemical transformations, making it a valuable intermediate in the synthesis of more complex organic molecules. The compound can undergo reactions such as:

- Oxidation : Introducing functional groups to enhance reactivity.

- Reduction : Modifying double bonds or removing oxygen functionalities.

- Substitution : Replacing hydrogen atoms with other functional groups.

Biological Activities

Research has indicated that 2H-1-Benzopyran-2-one derivatives may exhibit significant biological activities , including:

- Antimicrobial Properties : Studies suggest potential efficacy against various bacterial strains.

- Anticancer Activities : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is being investigated as a lead candidate for drug discovery. Its structural features allow it to interact with biological targets effectively. Specific applications include:

- Drug Development : Targeting diseases such as cancer and bacterial infections by modifying the compound to enhance its pharmacological properties.

- Therapeutic Research : Exploring its potential as a therapeutic agent for various conditions based on its biological activity profile.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Polymer Chemistry : Used as a monomer or co-monomer in the synthesis of polymers with specific functionalities.

- Nanotechnology : Investigated for potential use in developing nanomaterials due to its ability to form stable complexes with metals.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of benzopyran, including 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-6-methyl-. Results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes and inhibition of metabolic pathways.

Case Study 2: Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The research focused on its ability to activate caspases and alter mitochondrial membrane potential, leading to programmed cell death. These findings suggest its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-6-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzopyran-2-one Derivatives

(a) 4-(5-Chloro-3-methyl-2-benzofuranyl)-6-tert-butyl-2H-chromen-2-one ()

- Molecular formula : C₂₂H₁₉ClO₃ | Mass : 366.841 g/mol

- Key differences :

- tert-butyl group at position 6 instead of methyl.

- 3-methyl substitution on the benzofuran ring.

- The additional methyl on the benzofuran ring may alter electronic distribution, affecting binding interactions in biological systems.

(b) 5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one ()

- Molecular formula : C₁₇H₁₄O₅ | Mass : 298.29 g/mol

- Key differences :

- Benzopyran-4-one core (vs. 2-one in the target compound).

- Dihydroxy groups at positions 5 and 7, 4-methoxyphenyl at position 2.

- Impact :

(c) Scopinast (7-[3-[4-[Bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-6-methoxy-2H-1-benzopyran-2-one) ()

- Molecular formula: C₃₁H₃₁F₂NO₅ | Mass: 547.59 g/mol

- Key differences :

- Fluorophenyl-piperidinylpropoxy chain at position 7.

- Impact :

Electronic and Steric Effects

- Chloro vs. Methoxy Groups : The 5-chloro substituent (target compound) is electron-withdrawing, stabilizing the benzofuran ring via inductive effects. In contrast, methoxy groups (e.g., ) are electron-donating, increasing resonance stabilization but reducing electrophilicity .

- Methyl vs. tert-butyl : The methyl group (target compound) offers minimal steric hindrance, favoring interactions with compact binding pockets. The tert-butyl group () may hinder such interactions but improve lipid bilayer penetration .

Research Implications

- Drug Design : The target compound’s balance of lipophilicity (methyl) and electronic modulation (chloro-benzofuranyl) makes it a promising lead for optimizing pharmacokinetic profiles.

- Material Science : Benzofuran-coumarin hybrids may exhibit unique fluorescence or thermal stability properties, warranting further study.

Biological Activity

2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-6-methyl- is a synthetic compound belonging to the benzopyran class, which is known for its diverse biological activities. This compound features a complex structure that includes a benzopyran core and a chloro-substituted benzofuran moiety. Its unique chemical properties suggest potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-6-methyl is , with a molecular weight of approximately 368.19 g/mol. The presence of chlorine and the benzofuran group significantly influence its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C17H13ClO3 |

| Molecular Weight | 368.19 g/mol |

| Structure | Chemical Structure |

Biological Activity

Research indicates that 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-6-methyl exhibits significant biological activity across various studies:

- Anticancer Activity : Preliminary studies have shown that compounds in this class can exhibit cytotoxic effects against cancer cell lines. For instance, similar benzofuran derivatives have demonstrated inhibitory concentrations (IC50) as low as 0.1 μM against leukemia cells, suggesting a strong potential for anticancer applications .

- Mechanisms of Action : The biological activity of this compound may be attributed to its interactions with specific molecular targets within biological systems. Studies have indicated that it can influence signaling pathways related to cell growth and apoptosis, which are critical in cancer therapy.

- Structure-Activity Relationship (SAR) : The position of substituents on the benzofuran ring is crucial for determining biological activity. Variations in substitution patterns can lead to significant differences in potency and selectivity against various cancer types .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Benzofuran Derivatives : A study evaluated various benzofuran analogues for their anticancer activity using the triphenyl blue dye exclusion technique on Erlich ascites carcinoma (EAC) cells. Compounds with specific substitutions showed enhanced cytotoxicity, emphasizing the importance of structural modifications in developing effective anticancer agents .

- In Vivo Studies : In vivo testing on murine models has demonstrated that certain benzofuran derivatives can significantly reduce tumor growth without adversely affecting body weight or vital organ size, indicating a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-(5-chloro-2-benzofuranyl)-6-methyl-2H-1-benzopyran-2-one, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : Synthesis typically involves condensation reactions (e.g., Pechmann or Kostanecki-Robinson methods). For benzofuran-substituted derivatives, Suzuki-Miyaura cross-coupling may link the benzofuran moiety to the coumarin core. Characterization requires 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.2–8.0 ppm) and IR spectroscopy (carbonyl stretch ~1700 cm⁻¹ for the lactone ring). High-resolution mass spectrometry (HRMS) validates molecular weight. Structural analogs with chloro groups were synthesized via nucleophilic substitution and characterized similarly .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Based on structurally related coumarins, this compound likely requires:

- PPE : Gloves, lab coat, goggles, and NIOSH-approved respirators (e.g., P95 for dust control).

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill management : Avoid water jets; use inert absorbents (e.g., vermiculite).

- Emergency measures : For eye exposure, rinse with water for 15+ minutes; for ingestion, seek immediate medical attention. Refer to SDS of analogs for acute toxicity (Category 4) and skin/eye irritation protocols .

Advanced Research Questions

Q. How can researchers optimize the antimicrobial efficacy of this compound through structural modifications?

- Methodological Answer :

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl at the 4-position) to enhance reactivity. Methyl groups at the 6-position improve lipophilicity for membrane penetration.

- Assay design : Test against Aspergillus spp. and Bacillus spp. using broth microdilution (10–200 µg/mL). For example, 4-chloro derivatives exhibited higher antifungal activity, while bromo analogs showed antibacterial efficacy .

- Computational modeling : Use molecular docking to predict binding affinities to microbial targets (e.g., fungal cytochrome P450).

Q. What methodological approaches resolve discrepancies in reported biological activities of halogenated benzopyran-2-one derivatives?

- Methodological Answer :

- Standardize assays : Follow CLSI guidelines for MIC determination; use isogenic microbial strains to control genetic variability.

- Solvent controls : Compare activity in DMSO vs. aqueous buffers to assess solvent interference.

- Replication : Repeat studies under identical conditions (pH, temperature) and include positive controls (e.g., fluconazole for fungi). Computational studies (e.g., QSAR) can rationalize variances in substituent effects .

Q. How does the 5-chloro-2-benzofuranyl moiety influence the electronic and steric properties of the benzopyran-2-one core?

- Methodological Answer :

- Electronic effects : The chloro group withdraws electrons, deshielding adjacent protons (observed via NMR upfield shifts). Benzofuran’s fused ring increases steric hindrance, affecting π-π stacking (confirmed via X-ray crystallography in bromophenyl analogs) .

- Spectroscopic evidence :

- IR : C-O-C stretches (~1250 cm⁻¹) confirm benzofuran presence.

- NOESY : Correlations between methyl protons and benzofuran residues indicate spatial proximity.

Q. What challenges arise in determining physicochemical properties (e.g., solubility, logP) of this compound, and how can they be addressed?

- Methodological Answer :

- Solubility : Use shake-flask method in buffers (pH 1–7.4) with HPLC-UV quantification.

- logP : Measure via reverse-phase HPLC (C18 column) calibrated with standards. Chloro derivatives typically exhibit logP ~3.5, impacting bioavailability .

- Stability : Conduct accelerated UV aging (ICH Q1B) and thermal analysis (DSC/TGA) to assess degradation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.